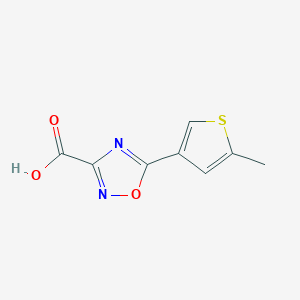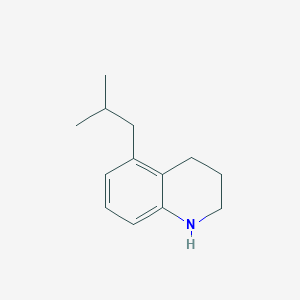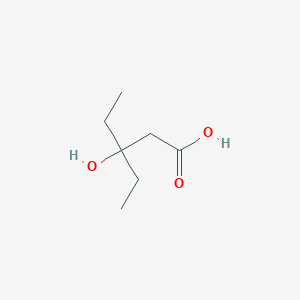![molecular formula C11H21NO B13318428 3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
3-[(2-Ethylcyclohexyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Ethylcyclohexyl)oxy]azetidine: is a four-membered heterocycle with significant importance in organic synthesis and medicinal chemistry . Its reactivity is driven by ring strain, yet it remains more stable than related aziridines, allowing for both ease of handling and unique reactivity under appropriate conditions.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to 3-[(2-Ethylcyclohexyl)oxy]azetidine . One common approach involves cyclization of an appropriate precursor, such as an amine or amide, under specific conditions. For example, a ring-closing reaction between an amine and an epoxide can yield the desired azetidine ring.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable routes to synthesize this compound. These methods aim for efficiency, cost-effectiveness, and high yields.
Análisis De Reacciones Químicas
Reactivity::
3-[(2-Ethylcyclohexyl)oxy]azetidine: participates in various reactions, including:
Ring-opening reactions: Cleavage of the azetidine ring to form open-chain compounds.
Functionalization reactions: Introduction of substituents (e.g., alkyl, aryl) at different positions on the ring.
Cycloadditions: Formation of larger rings by combining azetidine with other molecules.
Lewis acids: Facilitate ring closure.
Nucleophiles: Participate in ring-opening reactions.
Electrophiles: Enable functionalization.
Major Products:: The specific products depend on the reaction conditions and starting materials. Ring-opening reactions yield open-chain compounds, while functionalization reactions introduce diverse substituents.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers explore 3-[(2-Ethylcyclohexyl)oxy]azetidine as a building block for novel organic molecules, including polymers and spirocycles .
Biology and Medicine::Drug discovery: Scientists investigate its potential as a scaffold for designing bioactive compounds.
Chiral templates: The unique geometry of the azetidine ring makes it valuable for asymmetric synthesis.
Industry:: Applications span from fine chemicals to materials science, where the compound’s stability and reactivity play crucial roles.
Mecanismo De Acción
The exact mechanism by which 3-[(2-Ethylcyclohexyl)oxy]azetidine exerts its effects depends on its specific use. It may interact with molecular targets or modulate biological pathways, but detailed studies are ongoing.
Comparación Con Compuestos Similares
While 3-[(2-Ethylcyclohexyl)oxy]azetidine stands out due to its unique structure, it shares similarities with other azetidines and related heterocycles. Further research can reveal its distinct advantages.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(2-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h9-12H,2-8H2,1H3 |
Clave InChI |
UFKGLCGNUKPJDS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)



![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)



![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)

